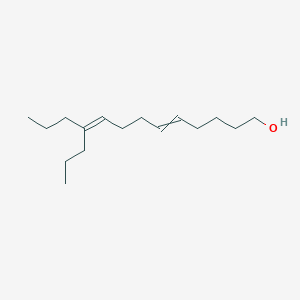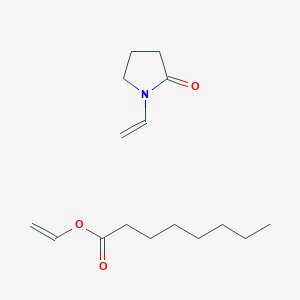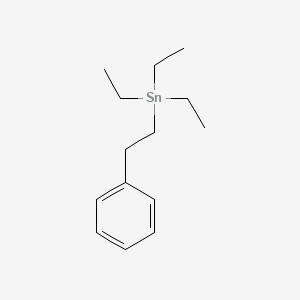
Triethyl(2-phenylethyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl(2-phenylethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to three ethyl groups and a 2-phenylethyl group. Organotin compounds are known for their versatility in organic synthesis and industrial applications, particularly in the field of catalysis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triethyl(2-phenylethyl)stannane can be synthesized through various methods, including the Stille coupling reaction. This reaction involves the coupling of stannanes with halides or pseudohalides under the influence of a palladium catalyst . The reaction conditions typically include the use of a palladium catalyst, such as Pd(PPh3)4, and a base, such as cesium carbonate, in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound often involves large-scale Stille coupling reactions. The process is optimized for high yield and purity, with stringent control over reaction conditions to minimize the formation of by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl(2-phenylethyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed.
Major Products
The major products formed from these reactions include various organotin compounds, tin oxides, and substituted stannanes .
Applications De Recherche Scientifique
Triethyl(2-phenylethyl)stannane has a wide range of applications in scientific research:
Biology: Organotin compounds, including this compound, are studied for their potential biological activity and toxicity.
Medicine: Research is ongoing into the potential use of organotin compounds in medicinal chemistry, including their role as anticancer agents.
Industry: The compound is used in the production of polymers, coatings, and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of Triethyl(2-phenylethyl)stannane involves its interaction with various molecular targets. In catalytic processes, the tin atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. The compound’s reactivity is influenced by the electronic and steric properties of the ethyl and phenylethyl groups, which modulate the tin atom’s ability to participate in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylstannane: Similar in structure but lacks the phenylethyl group.
Triphenylstannane: Contains three phenyl groups instead of ethyl groups.
Tributyltin compounds: Widely used in industrial applications but have different alkyl groups.
Uniqueness
Triethyl(2-phenylethyl)stannane is unique due to the presence of both ethyl and phenylethyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in specific catalytic applications where both electronic and steric factors are crucial .
Propriétés
Numéro CAS |
51283-41-1 |
|---|---|
Formule moléculaire |
C14H24Sn |
Poids moléculaire |
311.05 g/mol |
Nom IUPAC |
triethyl(2-phenylethyl)stannane |
InChI |
InChI=1S/C8H9.3C2H5.Sn/c1-2-8-6-4-3-5-7-8;3*1-2;/h3-7H,1-2H2;3*1H2,2H3; |
Clé InChI |
KNIFTNNWINZCPY-UHFFFAOYSA-N |
SMILES canonique |
CC[Sn](CC)(CC)CCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


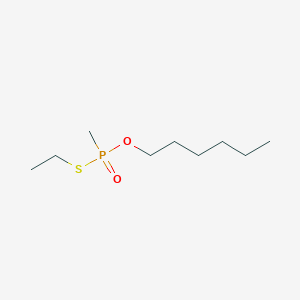
![1-Phenylspiro[2.6]nona-4,6,8-triene](/img/structure/B14665032.png)
![(3E,6E)-3-[(4-nitrophenyl)methylidene]-6-propylidenepiperazine-2,5-dione](/img/structure/B14665033.png)
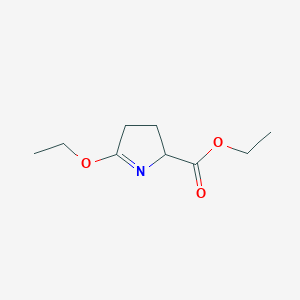
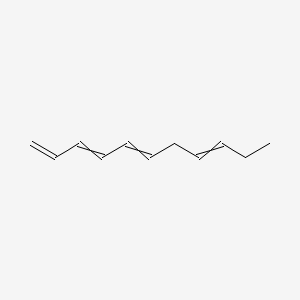
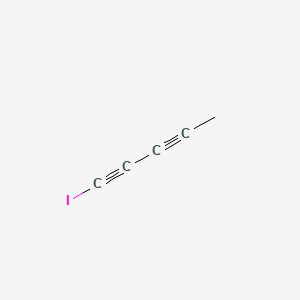
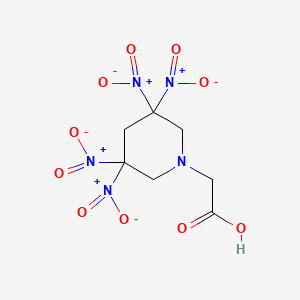
![Dimethyl [(carbamoylamino)methyl]phosphonate](/img/structure/B14665062.png)
